[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14462889
InChI: InChI=1S/C19H18ClF3N4O3S/c1-26-6-8-27(9-7-26)18-14-11-13(30-31(28,29)19(21,22)23)3-5-15(14)24-16-4-2-12(20)10-17(16)25-18/h2-5,10-11,24H,6-9H2,1H3
SMILES:
Molecular Formula: C19H18ClF3N4O3S
Molecular Weight: 474.9 g/mol

[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate

CAS No.:

Cat. No.: VC14462889

Molecular Formula: C19H18ClF3N4O3S

Molecular Weight: 474.9 g/mol

* For research use only. Not for human or veterinary use.

[3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate -

Specification

Molecular Formula C19H18ClF3N4O3S
Molecular Weight 474.9 g/mol
IUPAC Name [3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b][1,4]benzodiazepin-8-yl] trifluoromethanesulfonate
Standard InChI InChI=1S/C19H18ClF3N4O3S/c1-26-6-8-27(9-7-26)18-14-11-13(30-31(28,29)19(21,22)23)3-5-15(14)24-16-4-2-12(20)10-17(16)25-18/h2-5,10-11,24H,6-9H2,1H3
Standard InChI Key MTKHCEFATKQYMK-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound is a polycyclic organic molecule featuring a benzodiazepine core fused with a benzo ring. Its systematic IUPAC name reflects the presence of a 3-chloro substituent, a 4-methylpiperazine moiety at position 6, and a trifluoromethanesulfonate group at position 8.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₈ClF₃N₄O₃S
Molecular Weight474.9 g/mol
Canonical SMILESCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F
InChI KeyMTKHCEFATKQYMK-UHFFFAOYSA-N

The triflate group (-OSO₂CF₃) enhances the compound’s reactivity as a synthetic intermediate due to its superior leaving-group ability in nucleophilic substitution reactions.

Stereochemical Considerations

The benzodiazepine core introduces a rigid bicyclic structure, with the piperazine ring adopting a chair conformation. The 4-methyl group on the piperazine nitrogen introduces steric hindrance, potentially influencing receptor-binding interactions.

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis involves multi-step transformations starting from simpler benzodiazepine precursors. Key steps include:

  • Core Formation: Construction of the 11H-benzo[b] benzodiazepine skeleton via cyclocondensation of o-phenylenediamine derivatives with ketones or aldehydes.

  • Piperazine Introduction: Alkylation at position 6 with 1-methylpiperazine under basic conditions.

  • Triflate Installation: Reaction with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base, such as pyridine, to install the triflate group at position 8.

Mechanistic Insights

The triflation step proceeds via an electrophilic aromatic substitution (EAS) mechanism. The electron-rich benzodiazepine ring facilitates attack by the triflic anhydride’s electrophilic sulfur center, yielding the sulfonate ester.

Table 2: Key Synthetic Intermediates

IntermediateRole
3-Chloro-6-amino precursorFacilitates piperazine incorporation
Triflic anhydride (Tf₂O)Electrophilic triflate source

Pharmacological and Biological Profiles

Benzodiazepine Class Activity

Benzodiazepines typically modulate γ-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission. While specific data on this compound’s activity is limited, structural analogs exhibit anxiolytic, sedative, and muscle relaxant properties. The 4-methylpiperazine moiety may alter pharmacokinetics by increasing solubility or influencing blood-brain barrier penetration.

Structure-Activity Relationships (SAR)

  • Triflate Group: Enhances metabolic stability compared to hydroxyl or methyl groups.

  • Chloro Substituent: Electron-withdrawing effects may augment receptor affinity.

  • Piperazine Ring: Introduces basicity, potentially enabling salt formation for improved bioavailability.

Analytical Characterization

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR): <sup>1</sup>H NMR reveals distinct signals for the piperazine protons (δ 2.3–2.7 ppm) and aromatic protons (δ 6.8–7.5 ppm).

  • Infrared Spectroscopy (IR): Strong absorption at ~1350 cm⁻¹ (S=O stretch) and ~1150 cm⁻¹ (C-F stretch) confirm the triflate group.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 474.9, consistent with the molecular formula C₁₉H₁₈ClF₃N₄O₃S.

Applications and Research Utility

Synthetic Intermediate

The triflate group’s leaving-group ability makes the compound valuable for preparing derivatives via cross-coupling reactions (e.g., Suzuki-Miyaura).

Drug Discovery

As a benzodiazepine analog, it serves as a scaffold for developing CNS-targeted therapeutics. Current research explores its potential in treating anxiety disorders and epilepsy.

Comparative Analysis with Related Compounds

Table 3: Comparison with Benzodiazepine Derivatives

CompoundSubstituentsKey Differences
Diazepam-Cl, -N(CH₃)₂Lacks triflate, lower reactivity
Midazolam-F, imidazole ringEnhanced metabolic stability
Target Compound-CF₃SO₃, -piperazineSuperior leaving-group ability

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator